Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate
Description
Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a methoxypyrrolidine ring, and an aminoethyl side chain
Properties
IUPAC Name |
tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10(16-4)7-9(14)5-6-13/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSACDWQJOOBDM-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CCN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418596-94-6 | |
| Record name | tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the methoxy group, and attachment of the tert-butyl and aminoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to various biological effects. Specific pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- Tert-butyl (2R,4S)-2-(2-hydroxyethyl)-4-methoxypyrrolidine-1-carboxylate
- Tert-butyl (2R,4S)-2-(2-methylaminoethyl)-4-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the aminoethyl and methoxy groups contribute to its reactivity and potential interactions with biological targets.
Biological Activity
Tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- CAS Number : 1217474-04-8
The compound features a pyrrolidine ring substituted with a tert-butyl group, an aminoethyl side chain, and a methoxy group. This unique structure contributes to its biological properties.
This compound exhibits various mechanisms of action that influence its biological activity:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial properties.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential as an antibiotic agent.
Anticancer Activity
In another study focusing on the anticancer effects, this compound was tested on various cancer cell lines. The compound demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. Apoptosis assays revealed that the compound induced programmed cell death through mitochondrial pathways.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives:
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrolidine ring significantly affect the potency and selectivity of the compound against different biological targets.
- Computational Studies : Molecular docking studies have provided insights into binding affinities with target proteins, aiding in the design of more potent analogs.
Q & A
Q. Basic
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, which provides unambiguous stereochemical assignment .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm vicinal proton relationships. For example, the axial-equatorial coupling in the pyrrolidine ring distinguishes R/S configurations .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and validate optical purity .
What are the primary applications of this compound in medicinal chemistry research?
Q. Basic
- Enzyme inhibition : The aminoethyl group facilitates hydrogen bonding with catalytic residues in enzymes (e.g., proteases or kinases), making it a candidate for mechanistic studies .
- Drug intermediate : Its tert-butyl and methoxy groups enhance solubility and metabolic stability, enabling its use in synthesizing neuroactive or cardiovascular agents .
- Biochemical probes : Functionalize the amino group with fluorescent tags to study cellular uptake or protein interactions .
What strategies mitigate epimerization or racemization during the synthesis of this compound?
Q. Advanced
- Low-temperature reactions : Conduct alkylation or acylation steps at 0–5°C to minimize thermal racemization .
- Protecting groups : Use acid-labile tert-butyloxycarbonyl (Boc) groups to shield reactive amines, preventing undesired stereochemical inversion during basic conditions .
- In situ monitoring : Employ real-time IR or Raman spectroscopy to detect intermediate stereochemical integrity and adjust reaction parameters dynamically .
How do researchers resolve contradictions in crystallographic data for this compound?
Q. Advanced
- Multi-model refinement : Use SHELXH (SHELXL-HF) to refine disordered structures, particularly for flexible side chains like the aminoethyl group .
- Twinned data analysis : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Cross-validation : Compare results from independent techniques (e.g., NMR-derived NOE restraints vs. X-ray data) to validate structural models .
What methodologies are used to study interactions between this compound and biological targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., , ) with proteins like G-protein-coupled receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions, leveraging the aminoethyl group's hydrogen-bonding capacity .
- Molecular dynamics (MD) simulations : Model the compound’s conformational flexibility in binding pockets using software like GROMACS, validated by experimental data .
Table 1: Comparative Analysis of Analytical Techniques for Stereochemical Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
